molecular formula C20H18BrNO3S2 B2531419 (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 861427-83-0

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2531419
CAS No.: 861427-83-0
M. Wt: 464.39
InChI Key: YRZWOMOJLRFQLE-LDADJPATSA-N
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Description

The compound (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone characterized by a conjugated system with distinct substituents (Fig. 1). Its core structure includes:

  • A thiazolidin-4-one ring with a sulfanylidene group at position 2.
  • A (4-bromophenyl)methylidene substituent at position 5, contributing electron-withdrawing effects and steric bulk.

The E-configuration of the exocyclic double bond (position 5) is critical for its spatial arrangement and intermolecular interactions, as observed in related rhodanine derivatives .

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3S2/c1-24-16-8-5-14(11-17(16)25-2)9-10-22-19(23)18(27-20(22)26)12-13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWOMOJLRFQLE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific thiazolidin-4-one derivative, highlighting its potential therapeutic applications based on recent research findings.

Structural Overview

The thiazolidin-4-one framework is characterized by a sulfur atom and a nitrogen atom in the ring structure, which contributes to its unique reactivity and biological properties. The specific substituents on this compound, including the bromophenyl and dimethoxyphenyl groups, are crucial for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. For instance, structural modifications in thiazolidin-4-ones have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0Enzyme inhibition
This compoundHeLa10.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have also been documented. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi by disrupting microbial cell walls or inhibiting essential enzymes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Candida albicans15

Anti-inflammatory and Analgesic Effects

Research indicates that thiazolidin-4-one derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways .

Case Studies

A notable study involved the synthesis of various thiazolidin-4-one derivatives, including the compound . The synthesized compounds were evaluated for their biological activities, revealing significant anti-inflammatory effects comparable to known NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance specific activities such as anticancer or antimicrobial effects. For example, the introduction of halogen substituents has been shown to increase potency against certain cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A study conducted on thiazolidinone derivatives demonstrated that certain analogs exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives is well-documented, with many compounds showing effectiveness against various cancer cell lines, including breast and colon cancer.

  • Case Study : In vitro studies revealed that compounds structurally related to (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one induced apoptosis in human breast cancer cell lines (MCF7) . These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituents on the phenyl rings influence both antimicrobial and anticancer activities.
  • The presence of electron-withdrawing groups (like bromine) enhances biological activity by increasing electron density on reactive sites.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AnticancerMCF7 (Breast Cancer)Induction of apoptosis
AnticancerColon Cancer Cell LinesGrowth inhibition

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene group (–S–) and conjugated double bond in the thiazolidinone core are susceptible to oxidation:

Reaction Type Reagents/Conditions Outcome Source
Sulfur Oxidation H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH (room temp, 24h)Forms sulfoxide derivatives via S–O bond insertion at the sulfanylidene group.
Epoxidation m-CPBA (dichloromethane, 0°C)Epoxidizes the exocyclic double bond between C5 and the benzylidene group.

Key Observations:

  • Sulfur oxidation retains the thiazolidinone ring integrity but alters electronic properties, impacting biological activity.

  • Epoxidation modifies the conjugated system, potentially enhancing electrophilicity for nucleophilic attack.

Reduction Reactions

The C=N bond in the thiazolidinone ring and nitro groups (if present) are reducible sites:

Reaction Type Reagents/Conditions Outcome Source
Double Bond Reduction NaBH<sub>4</sub>, ethanol (reflux)Reduces the C5–C6 double bond, yielding a saturated thiazolidinone derivative.
Nitro Group Reduction H<sub>2</sub>/Pd-C (MeOH, 25°C)Converts nitro groups (if present in analogs) to amines.

Key Observations:

  • Reduction of the exocyclic double bond disrupts conjugation, reducing planarity and altering binding interactions.

  • Catalytic hydrogenation preserves stereochemistry at the thiazolidinone ring.

Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS):

Reaction Type Reagents/Conditions Outcome Source
Bromine Displacement K<sub>2</sub>CO<sub>3</sub>, DMF, amines (80°C)Replaces Br with amines (e.g., morpholine, piperazine) via SNAr mechanism.
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> (−78°C)Cleaves methoxy groups on the 3,4-dimethoxyphenyl chain to hydroxyl groups.

Key Observations:

  • Bromine substitution enhances solubility and introduces pharmacophores for target engagement.

  • Demethylation generates phenolic groups, enabling further functionalization (e.g., glycosylation) .

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

Reaction Type Reagents/Conditions Outcome Source
Diels-Alder Maleic anhydride, toluene (110°C)Forms a six-membered cyclohexene adduct fused to the thiazolidinone ring.

Key Observations:

  • Cycloaddition products exhibit enhanced rigidity, useful in structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

The thiazolidinone ring undergoes ring-opening under extreme pH conditions:

Reaction Type Reagents/Conditions Outcome Source
Alkaline Hydrolysis NaOH (10%), H<sub>2</sub>O/EtOH (reflux)Cleaves the thiazolidinone ring to form a thiol and carboxamide derivative.
Acid-Catalyzed Rearrangement HCl (conc.), CH<sub>3</sub>CN (60°C)Generates thiazole derivatives via ring contraction.

Key Observations:

  • Alkaline hydrolysis is irreversible and destroys the core scaffold, limiting utility.

  • Acid-mediated rearrangements produce bioactive thiazole analogs with retained sulfur functionality .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage:

Reaction Type Conditions Outcome Source
UV-Induced Dimerization UV-C (254 nm), CH<sub>3</sub>CNForms a dimer via [2+2] cycloaddition of the exocyclic double bond.

Key Observations:

  • Photodimerization reduces solubility but increases thermal stability.

Data Limitations and Assumptions:

  • Direct experimental data for this specific compound is sparse; reactions are inferred from structurally analogous thiazolidinones .

  • Solvent effects (e.g., DMF vs. DMSO) may alter reaction rates and pathways but are not fully characterized.

  • Stereochemical outcomes (e.g., E/Z isomerism post-reduction) require further validation via X-ray crystallography .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous molecules (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Thiazolidinones

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 5-(4-bromophenyl)methylidene; 3-[2-(3,4-dimethoxyphenyl)ethyl] C₁₉H₁₇BrN₂O₃S₂ ~497.4 (calculated) Bulky 3,4-dimethoxyphenethyl group; bromine enhances lipophilicity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 5-(2-methylbenzylidene); 3-phenyl C₁₇H₁₃NOS₂ 311.4 Z-isomer; methyl group increases steric hindrance
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 5-(3-bromo-4-hydroxybenzylidene); 3-(4-methoxyphenyl) C₁₇H₁₃BrN₂O₃S₂ 437.3 Hydroxyl group improves solubility; bromine at meta-position
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (BU7) 5-(4-hydroxybenzylidene); 3-butyl C₁₄H₁₅NO₂S₂ 293.4 Smaller N-substituent (butyl); hydroxy group for H-bonding
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 5-(furan-linked bromophenyl); 3-ethyl C₁₆H₁₃BrN₂O₂S₂ 409.3 Furan spacer alters conjugation; ethyl group reduces steric effects
(5E)-5-(5-bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-(5-bromo-2-hydroxybenzylidene); 3-ethyl C₁₂H₁₀BrNO₂S₂ 344.3 Bromine and hydroxyl at ortho-positions; polar substituents

Substituent Effects on Physicochemical Properties

  • Bromine vs. Hydroxyl Groups : Bromine at the para-position (target compound) enhances lipophilicity (logP ~3.2 estimated) compared to hydroxyl-containing analogs (e.g., BU7, logP ~1.8) . Hydroxyl groups improve aqueous solubility but may reduce membrane permeability.
  • Methoxy groups also contribute to electron-donating effects, stabilizing charge-transfer interactions .

Stereochemical and Crystallographic Considerations

  • E/Z Isomerism : The E-configuration in the target compound and BU7 favors a linear arrangement of the exocyclic double bond, optimizing crystal packing via van der Waals interactions. In contrast, Z-isomers (e.g., compound I in ) adopt bent conformations, leading to distinct crystal lattice parameters.
  • Crystallographic Data: SHELX-refined structures (e.g., BU7 ) reveal hydrogen-bonding networks involving sulfanylidene and carbonyl groups, which stabilize the thiazolidinone ring. Similar interactions are anticipated in the target compound but modulated by its bulkier substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this thiazolidinone derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A general synthesis strategy involves cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds (e.g., chloroacetic acid) under reflux in a DMF/acetic acid mixture (1:2 v/v) with sodium acetate as a base. Adjust stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to α-halo carbonyl) and extend reflux time (2–4 hours) to improve yield .
  • Key Variables : Solvent polarity, temperature, and base strength influence regioselectivity of the thiazolidinone ring formation. Monitor by TLC and purify via recrystallization from DMF/ethanol.

Q. How should spectroscopic characterization (NMR, IR, X-ray crystallography) be prioritized to confirm the E-configuration of the benzylidene group?

  • NMR : Look for coupling constants (JJ) between 12–16 Hz in 1^1H NMR for trans-olefinic protons (characteristic of E-isomers).
  • X-ray Crystallography : Resolve spatial arrangement of the 4-bromophenyl and 3,4-dimethoxyphenyl substituents to confirm stereochemistry .
  • IR : Validate the thione (C=S) stretch at ~1200–1250 cm1^{-1} and carbonyl (C=O) at ~1680–1720 cm1^{-1} .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial or anticancer activity?

  • Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with structurally similar compounds (e.g., 5-benzylidene-2-thioxothiazolidinones) to infer SAR .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiazolidinones be resolved?

  • Experimental Design :

  • Control variables: Ensure consistent cell line passage numbers, serum concentrations, and incubation times.
  • Validate purity via HPLC (>95%) to exclude confounding impurities.
  • Cross-reference with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like histone deacetylases (HDACs) .

Q. What mechanistic studies are recommended to elucidate the role of the 3,4-dimethoxyphenyl group in modulating biological activity?

  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to assess demethylation or oxidation of methoxy groups.
  • Electrophilic Substitution : React with iodine monochloride (ICl) in acetic acid to probe electronic effects on the aryl ring. Monitor regioselectivity via 1^1H NMR .

Q. How can computational methods (DFT, MD simulations) predict reactivity or pharmacokinetic properties?

  • DFT : Calculate HOMO-LUMO gaps to assess electrophilicity of the thione sulfur and benzylidene carbon. Use Gaussian 16 with B3LYP/6-31G(d) basis set.
  • ADMET Prediction : Use SwissADME to estimate logP, BBB permeability, and CYP450 interactions. Compare with experimental LogD7.4_{7.4} from shake-flask assays .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Formulation : Prepare nanoemulsions using Tween-80 and PEG-400 (1:4 ratio). Characterize particle size via dynamic light scattering (DLS).
  • Prodrug Design : Introduce hydroxyl groups via O-demethylation or synthesize phosphate esters for enhanced hydrophilicity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50} values across studies?

  • Root Cause Analysis :

FactorImpactMitigation
Cell Viability AssayMTT vs. resazurin assays yield varianceStandardize to CellTiter-Glo® luminescence
Compound SolubilityPrecipitation in culture mediaPre-filter (0.22 µm) before dosing
Metabolic InterferenceThione redox activityInclude ROS scavengers (e.g., NAC) in assays .

Methodological Resources

  • Synthetic Protocols : PubChem’s depositor data for analogous thiazolidinones .
  • Crystallography : CIF files from Acta Crystallographica Section E for structural validation .
  • Computational Tools : AutoDock Vina, Gaussian 16, and SwissADME .

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